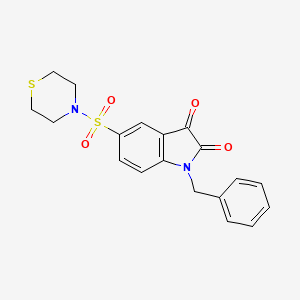

1-Benzyl-5-thiomorpholinosulfonyl Isatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticancer Activity

1-Benzyl-5-thiomorpholinosulfonyl Isatin, as part of the broader category of isatin derivatives, has been extensively studied for its potential in anticancer research. These derivatives have been found to exhibit significant antiproliferative properties against various cancer cells. The strategies for enhancing the efficacy and selectivity of these compounds include structural modifications, metalation with different ions, and the synthesis of both mononuclear and dinuclear species. Additionally, the incorporation of these derivatives into selected drug delivery systems has been explored to improve biological properties. Isatin derivatives, both as free ligands and when coordinated to metal ions, show promising results in binding DNA, generating reactive oxygen species leading to oxidative damage, and inhibiting specific proteins crucial for cancer cell survival (Paiva et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis versatility of 1-Benzyl-5-thiomorpholinosulfonyl Isatin and its derivatives has been highlighted in the production of a wide range of N-heterocycles, serving as a fundamental building block. These compounds are subjected to various chemical reactions to form new heterocyclic compounds, showcasing a broad spectrum of biological activities. This review focuses on key reactions such as Pfitzinger, ring-opening, and ring expansion reactions of isatin and its derivatives, aiming to inspire further research and innovation in the field of medicinal chemistry (Sadeghian et al., 2022).

Antimicrobial and Antibacterial Properties

Research into the antimicrobial and antibacterial properties of isatin derivatives, including 1-Benzyl-5-thiomorpholinosulfonyl Isatin, has shown promising results. Isatin conjugates exhibit significant activity against a broad spectrum of pathogenic gram-positive and gram-negative bacteria. The hybridization of isatin with other pharmacophores has been a strategic approach to develop new leads with unique mechanisms of action to combat drug resistance. These findings underscore the potential of isatin derivatives in developing highly potent broad-spectrum antibacterial drugs (Hassan et al., 2022).

Propriétés

IUPAC Name |

1-benzyl-5-thiomorpholin-4-ylsulfonylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c22-18-16-12-15(27(24,25)20-8-10-26-11-9-20)6-7-17(16)21(19(18)23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDUBXGYLLMUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655218 |

Source

|

| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-thiomorpholinosulfonyl Isatin | |

CAS RN |

1144853-50-8 |

Source

|

| Record name | 1-Benzyl-5-(thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.